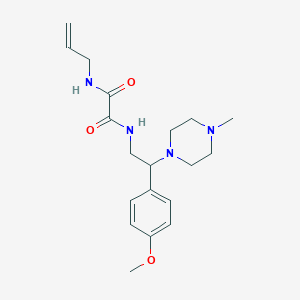
N-(4-chlorophenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as 'compound X' in scientific literature. The aim of
Scientific Research Applications
Molecular Interactions and Binding Mechanisms
Research on compounds structurally related to N-(4-chlorophenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide has provided insights into their molecular interactions and binding mechanisms. For instance, studies on biarylpyrazole derivatives, including a detailed analysis of their interaction with the CB1 cannabinoid receptor, revealed insights into the conformational preferences and the role of specific substituents in binding affinity and receptor antagonism. These findings are crucial for understanding the pharmacological profiles of these compounds and guiding the design of new therapeutics targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Chemical Properties
Another area of research has focused on the synthesis and characterization of related compounds. For example, the water-mediated synthesis of certain cyano and carboxamide derivatives highlighted not only a novel synthesis route but also explored their potential applications based on non-linear optical (NLO) properties and molecular docking studies, hinting at their anticancer activity through tubulin polymerization inhibition (Jayarajan et al., 2019). These studies demonstrate the diverse applications of these compounds in materials science and pharmacology.
Therapeutic Applications and Drug Development
The exploration of this compound and its analogs extends to their potential therapeutic applications. Research on cannabinoids and cannabinoid receptor antagonists, structurally similar to the specified compound, has elucidated their roles in various physiological processes and their potential as therapeutic agents. The detailed investigation into the pharmacokinetics, metabolism, and therapeutic potential of these compounds contributes to the broader understanding of their suitability as drug candidates for treating conditions such as neuroinflammation, metabolic disorders, and perhaps even neurodegenerative diseases (Miao et al., 2012).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-14-2-4-15(5-3-14)22-18(24)23-9-7-16(8-10-23)25-17-6-1-13(11-20)12-21-17/h1-6,12,16H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUYCXKTMRLMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)

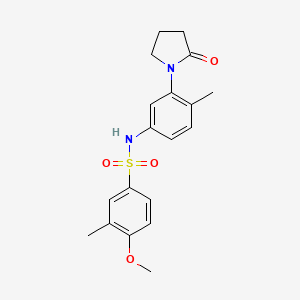


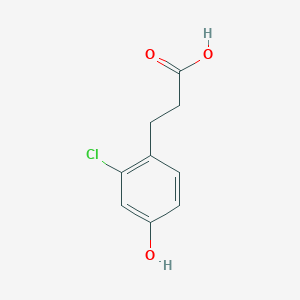
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)
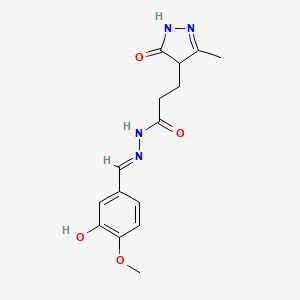

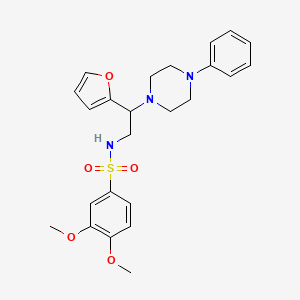

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)
